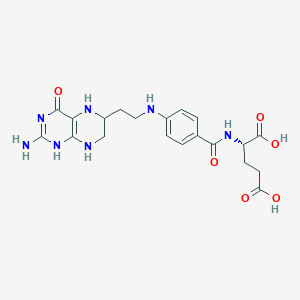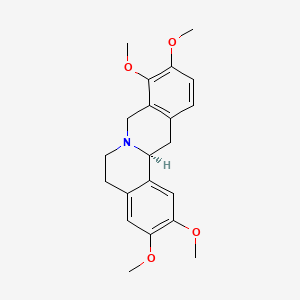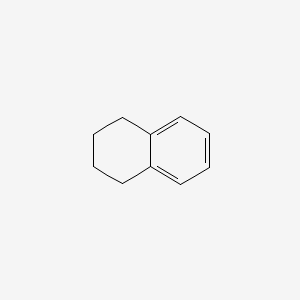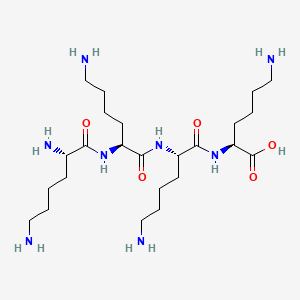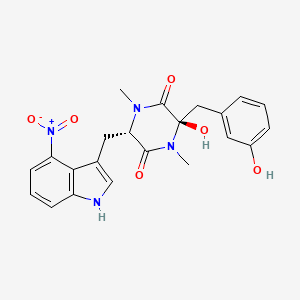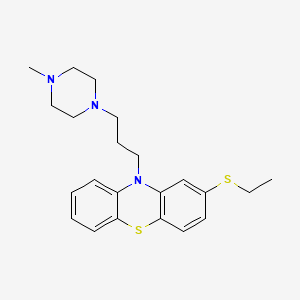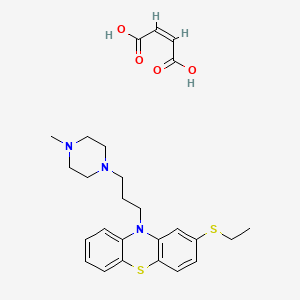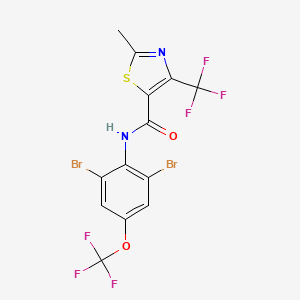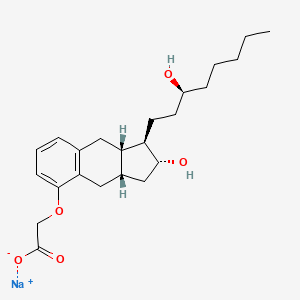
Treprostinil sodium
Vue d'ensemble
Description
Le tréprostinil sodique est un analogue tricyclique de la prostacycline chimiquement stable. Il est principalement utilisé comme vasodilatateur pour traiter l'hypertension artérielle pulmonaire en favorisant la dilatation des lits vasculaires artériels pulmonaires et systémiques et en inhibant l'agrégation plaquettaire . Le tréprostinil sodique est disponible sous diverses formes, notamment sous-cutanée, intraveineuse, inhalée et orale .
Mécanisme D'action
Target of Action
Treprostinil sodium, also known as Remodulin, is a stable tricyclic analogue of prostacyclin . It primarily targets the pulmonary and systemic arterial vascular beds . These targets play a crucial role in regulating blood flow and pressure in the body.
Biochemical Pathways
The action of Treprostinil affects the prostacyclin pathway. Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation. Imbalances in the endothelin-1, nitric oxide, and prostacyclin pathways can lead to increased production of vasoconstricting compounds (e.g., endothelin, thromboxane) and decreased production of vasodilators (e.g., prostacyclin), ultimately resulting in pulmonary artery vasoconstriction and endothelial cell proliferation . Treprostinil, by mimicking prostacyclin, helps to restore this balance.
Pharmacokinetics
Treprostinil has a bioavailability of approximately 17% . It is completely absorbed from the subcutaneous site and reaches steady state in 10 hours . It is extensively metabolized in the liver by an unknown enzyme system . About 79% of the administered dose is excreted in urine and 13% in feces . The half-life of Treprostinil is between 2 to 4 hours .
Result of Action
The molecular and cellular effects of Treprostinil’s action include direct vasodilation of the pulmonary and systemic arterial vascular beds, thereby reducing pulmonary artery pressure . This leads to improved systemic oxygen transport and increased cardiac output . It also inhibits platelet aggregation, which can prevent the formation of blood clots .
Action Environment
The efficacy and stability of Treprostinil can be influenced by various environmental factors. For instance, patients with mild to moderate hepatic insufficiency may experience reduced clearance of up to 80% . This could potentially affect the drug’s efficacy and side effects. Therefore, caution is advised when administering Treprostinil to patients who have impaired liver function .
Analyse Biochimique
Biochemical Properties
Treprostinil sodium promotes the vasodilation of pulmonary and systemic arterial vascular beds and inhibits platelet aggregation . It interacts with various enzymes and proteins, including prostaglandin E receptor 2 (EP2), prostaglandin D receptor 1 (DP1), and peroxisome proliferator-activated receptors (PPAR) . These interactions lead to various biochemical reactions that contribute to its therapeutic effects.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It reduces symptoms in patients with pulmonary arterial hypertension (PAH) and pulmonary hypertension associated with interstitial lung disease . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through the activation of the prostaglandin E receptor 2 (EP2), the prostaglandin D receptor 1 (DP1), and peroxisome proliferator-activated receptors (PPAR) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability of diluted this compound was assessed over a 76-hour period at 40 degrees Celsius and 75% relative humidity . This study provides valuable information on the product’s stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . In vivo studies have found that administration of Treprostinil resulted in a reduction in cell proliferation, reduced collagen secretion and synthesis, and reduced lung inflammation and fibrosis .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, which can affect its localization or accumulation .
Subcellular Localization
Given its role in various cellular and molecular processes, it is likely that it is directed to specific compartments or organelles within the cell .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du tréprostinil implique des étapes clés telles que le réarrangement de Claisen et les réactions catalytiques de Pauson-Khand. Ces réactions sont réalisées en continu en utilisant un réacteur à écoulement en continu, ce qui améliore les rendements et la sélectivité . La synthèse part de la (S)-épichlorhydrine et implique 12 étapes linéaires pour obtenir un rendement global de 14% .
Méthodes de production industrielle : La production industrielle du tréprostinil sodique implique la préparation de sa forme cristalline, ce qui garantit une meilleure stabilité et hygroscopie. Le procédé comprend l'utilisation d'un système de solvants mixtes composé de solvants organiques et d'eau pour obtenir la forme cristalline souhaitée .
Analyse Des Réactions Chimiques
Types de réactions : Le tréprostinil sodique subit diverses réactions chimiques, notamment :
Réduction : Implique l'élimination de l'oxygène ou l'ajout d'hydrogène.
Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courantes :
Oxydation : Les réactifs courants comprennent les agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactifs courants comprennent les agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium.
Substitution : Les réactifs courants comprennent les halogènes ou les nucléophiles dans des conditions spécifiques.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools.
4. Applications de la recherche scientifique
Le tréprostinil sodique a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les mécanismes vasodilatateurs et les analogues de la prostacycline.
Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire et l'agrégation plaquettaire.
Industrie : Utilisé dans le développement de nouvelles formulations pharmaceutiques et systèmes d'administration de médicaments.
5. Mécanisme d'action
Le tréprostinil sodique exerce ses effets en favorisant la vasodilatation des lits vasculaires artériels pulmonaires et systémiques et en inhibant l'agrégation plaquettaire . Il agit comme un analogue stable de la prostacycline, une prostaglandine qui fonctionne comme un agent anti-thrombotique et un puissant vasodilatateur . Les principales cibles moléculaires comprennent les récepteurs de la prostacycline sur les cellules musculaires lisses vasculaires, ce qui entraîne une augmentation des niveaux d'adénosine monophosphate cyclique (AMPc) et une vasodilatation subséquente .
Composés similaires :
Époprostenol : Une autre prostacycline synthétique utilisée pour traiter l'hypertension artérielle pulmonaire.
Iloprost : Un analogue de la prostacycline utilisé pour des indications similaires mais avec des propriétés pharmacocinétiques différentes.
Unicité du tréprostinil sodique : Le tréprostinil sodique est unique en raison de sa stabilité chimique, de sa demi-vie plus longue et de sa disponibilité dans de multiples formulations (sous-cutanée, intraveineuse, inhalée et orale). Ces propriétés offrent davantage d'options de traitement et améliorent la conformité des patients .
Applications De Recherche Scientifique
Treprostinil sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying vasodilatory mechanisms and prostacyclin analogues.
Biology: Investigated for its effects on cellular signaling pathways and platelet aggregation.
Medicine: Primarily used to treat pulmonary arterial hypertension and improve exercise capacity in patients.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Comparaison Avec Des Composés Similaires
Epoprostenol: Another synthetic prostacyclin used to treat pulmonary arterial hypertension.
Iloprost: A prostacyclin analogue used for similar indications but with different pharmacokinetic properties.
Uniqueness of Treprostinil Sodium: this compound is unique due to its chemical stability, longer half-life, and availability in multiple formulations (subcutaneous, intravenous, inhaled, and oral). These properties provide more treatment options and improve patient compliance .
Propriétés
Numéro CAS |
289480-64-4 |
|---|---|
Formule moléculaire |
C23H34NaO5 |
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
sodium;2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetate |
InChI |
InChI=1S/C23H34O5.Na/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25;/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27);/t16-,17-,18+,19-,21+;/m0./s1 |
Clé InChI |
RCKWZOAISRYANP-ZSESPEEFSA-N |
SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)[O-])O)O.[Na+] |
SMILES isomérique |
CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O.[Na] |
SMILES canonique |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O.[Na] |
Apparence |
Solid powder |
Pictogrammes |
Acute Toxic; Health Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
81846-19-7 (Parent) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
((1R,2R,3AS,9AS)-2-hydroxy-1-((3S)-3-hydroxyoctyl)-2,3,3A,4,9,9A-hexahydro-1H-cylopent(b)naphthalen-5-yl)oxy)acetate Orenitram Remodulin trepostinil sodium treprostinil treprostinil diethanolamine treprostinil diolamin treprostinil diolamine treprostinil sodium UT-15 UT-15C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


